N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride
Description
N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is a tertiary amine hydrochloride characterized by a propargyl (propynyl) group, a phenyl ring, and a butyl substituent. Amine hydrochlorides are commonly utilized in pharmaceuticals due to enhanced solubility and stability compared to their freebase counterparts. The propargyl group may confer unique reactivity or binding properties, distinguishing it from related compounds .
Properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOWLKUIIPNFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride typically involves the reaction of 3-phenyl-2-propyn-1-amine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The protonated amine in this compound can participate in nucleophilic substitution reactions under basic conditions. When deprotonated, the free amine acts as a nucleophile, attacking electrophilic substrates like alkyl halides or carbonyl compounds.
Alkyne-Functionalized Reactions
The propynyl group undergoes characteristic alkyne reactions, including additions and cross-couplings. The electron-withdrawing phenyl group polarizes the triple bond, enhancing electrophilicity.
Hydrohalogenation
Hydrogen halides add across the triple bond following anti-Markovnikov orientation due to the inductive effect of the phenyl group.
| Reagents | Conditions | Product | Selectivity |
|---|---|---|---|
| HCl (g) | CH₂Cl₂, 0°C | (E)-1-chloro-3-phenyl-1-propene derivatives | Predominantly trans-addition observed in analogous systems . |
Hydration
Acid-catalyzed hydration forms α,β-unsaturated ketones.
| Catalyst | Solvent | Product | Yield |
|---|---|---|---|
| HgSO₄ | H₂SO₄/H₂O | 3-phenylprop-1-en-2-one | ~70% (based on similar substrates) . |
Transition Metal-Catalyzed Cross-Couplings
The alkyne participates in Sonogashira and Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.
Salt Metathesis and pH-Dependent Behavior
The hydrochloride salt can undergo counterion exchange or release the free amine under basic conditions.
| Process | Conditions | Outcome |
|---|---|---|
| Neutralization | NaOH (aq), RT | Free amine precipitates (pKa ~10–11 for similar amines) . |
| Ion Exchange | AgNO₃, MeOH | AgCl precipitate forms, yielding nitrate salt . |
Biological Interactions
While not a direct chemical reaction, the compound inhibits dopamine β-hydroxylase (DBH) by chelating copper at the enzyme’s active site. This interaction reduces norepinephrine synthesis, a mechanism explored for neurological disorders.
Stability and Decomposition
Under oxidative or thermal stress, degradation pathways include:
-
Hydrolysis : Slow degradation in aqueous acidic/basic media to form phenylacetylene and butylamine derivatives.
-
Oxidation : O₂/light exposure generates N-oxide byproducts .
Table 1. Solvent Effects on Alkyne Addition Reactions
| Solvent | Dielectric Constant | E/Z Ratio |
|---|---|---|
| Benzene | 2.27 | 98:2 |
| Acetone | 20.7 | 52:48 |
| DMSO | 46.7 | 22:78 |
Table 2. Catalytic Efficiency in Cross-Couplings
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 5 | 85 |
| Pd(dppf)Cl₂ | 2 | 72 |
Scientific Research Applications
Chemical Properties and Structure
N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride has the molecular formula C13H17N·ClH. The compound is characterized by a butyl group attached to a phenyl ring and an alkyne moiety, which contributes to its reactivity and biological activity.
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its alkyne functionality allows it to participate in various coupling reactions, including click chemistry, which is widely used for constructing compound libraries and functional materials .
Biology
The compound is primarily studied for its biological activities , particularly as an inhibitor of dopamine β-hydroxylase . This enzyme is crucial for converting dopamine into norepinephrine, a neurotransmitter involved in mood regulation and stress response. By inhibiting this enzyme, this compound may influence neurotransmitter dynamics, potentially offering insights into treatments for mood disorders such as depression and anxiety .
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Its ability to modulate neurotransmitter levels positions it as a candidate for developing new pharmacological agents targeting neurological conditions. Additionally, its role in drug development processes has been noted, particularly in creating compounds with improved efficacy and safety profiles .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations in chemical manufacturing .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Case Study 1: Neurotransmitter Regulation
A study demonstrated that inhibition of dopamine β-hydroxylase by this compound led to altered levels of norepinephrine, suggesting a mechanism for potential antidepressant effects.
Case Study 2: Synthesis via Click Chemistry
Research utilizing click chemistry has shown that this compound can be effectively integrated into larger molecular frameworks, enhancing its utility in drug design and material science .
Case Study 3: Pharmacological Investigations
Ongoing pharmacological studies are evaluating the efficacy of N-butyl-3-phenyl-2-propyn-1-amines in preclinical models of anxiety disorders, indicating promising therapeutic avenues .
Mechanism of Action
The mechanism of action of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological functions. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Features
The compound’s structure combines aromatic (phenyl), aliphatic (butyl), and unsaturated (propynyl) moieties. Key comparisons with other amine hydrochlorides include:


Key Differences :
Physicochemical Properties
Amine hydrochlorides generally exhibit high water solubility and crystalline solid states. For example:
- Ortho-Toluidine Hydrochloride: Melting point ~134°C, soluble in water and ethanol .
- Memantine Hydrochloride : Melting point ~290°C, stable under ambient conditions .
The target compound’s butyl and propargyl groups may lower melting point compared to memantine but increase lipophilicity versus benzydamine, affecting blood-brain barrier penetration .
Analytical and Stability Profiles
Pharmacological Implications
- The propargyl group could act as a metabolic inhibitor (similar to selegiline) or form covalent bonds with targets.
- The phenyl and butyl groups might favor interactions with CNS receptors (e.g., serotonin or dopamine transporters) .
Biological Activity
N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride, with the molecular formula C13H17N·ClH, is a compound of significant interest in biological research due to its unique chemical structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily recognized as an inhibitor of Dopamine β-hydroxylase , an enzyme crucial for the conversion of dopamine to norepinephrine. This inhibition can have profound effects on neurotransmitter dynamics within the central nervous system, potentially influencing various physiological and pathological processes.
Target Enzyme
The primary target of this compound is:
- Dopamine β-hydroxylase : This enzyme catalyzes the hydroxylation of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.
Mode of Action
The compound acts as a competitive inhibitor of dopamine β-hydroxylase. By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the production of norepinephrine. This mechanism suggests potential applications in treating disorders associated with dysregulated norepinephrine levels, such as depression and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Enzyme Inhibition : Studies indicate that this compound effectively inhibits dopamine β-hydroxylase with an IC50 value that suggests potent activity. The specific IC50 value varies across studies but generally indicates strong inhibitory potential.
- Cellular Effects : Research has shown that compounds with similar structures can affect cellular processes such as proliferation and apoptosis. For instance, derivatives of this compound have been tested against various cell lines to assess their cytotoxicity and therapeutic indices.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neurological Disorders : A study highlighted its potential as a lead compound for developing treatments targeting neurological disorders. The modulation of norepinephrine levels can significantly impact mood regulation and cognitive functions.
- Antifungal Activity : Although primarily studied for its effects on neurotransmitters, some derivatives have shown antifungal properties, indicating a broader spectrum of biological activity.
Table 1: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Dopamine β-hydroxylase Inhibition | Competitive inhibitor | |
| Cytotoxicity (IC50 values) | Varies by cell line | |
| Potential Antifungal Activity | Inhibitory effects on fungi |
Table 2: IC50 Values Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-butyl derivative | NIH/3T3 | 148.26 |
| N-butyl derivative | Other cell lines | >1000 |
Q & A
Basic: What analytical techniques are recommended for purity assessment of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride?
Methodological Answer:
- HPLC with UV Detection : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH-adjusted) and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate. Detect at 207–255 nm, depending on the compound’s λmax. Calibration curves (1–10 µg/mL range) should achieve linearity (r ≥ 0.9999) with recovery rates of 99.6–100.1% .
- UV-Vis Spectroscopy : Confirm λmax (e.g., 255 nm) to validate electronic transition profiles. Ensure solvent compatibility and absence of interfering chromophores .
Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Store at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation. Label containers with batch-specific data (e.g., synthesis date, purity) .
Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
- Use SHELXL for high-resolution refinement. Challenges include:
Advanced: How to address discrepancies between HPLC and spectrophotometric purity results?
Methodological Answer:
- Step 1 : Verify calibration standards for both methods. Ensure HPLC standards match the compound’s retention time and UV spectrum.
- Step 2 : Check for matrix effects (e.g., excipients in spectrophotometry) by spiking pure compound into sample matrices.
- Step 3 : Use t-test analysis (p < 0.05) to compare means of triplicate measurements. If discrepancies persist, prioritize HPLC due to higher specificity .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Decontamination : Wash skin with soap/water immediately after contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Documentation : Review Safety Data Sheets (SDS) for toxicity thresholds and first-aid protocols .
Advanced: What strategies improve accuracy in crystallographic refinement of this compound?
Methodological Answer:
- High-Resolution Data : Collect data to ≤1.0 Å resolution. Use synchrotron sources if possible.
- Hydrogen Atom Placement : Apply SHELXL’s HFIX commands for constrained H-atom refinement.
- Dynamic Disorder Modeling : Split atoms with SHELXL’s PART instructions and refine occupancy ratios. Validate with Rint < 5% .
Basic: What is the significance of λmax in UV-Vis spectroscopy for this compound?
Methodological Answer:
- Electronic Transitions : The λmax at 255 nm corresponds to π→π* transitions in the phenyl and propynyl groups. Use this to:
- Confirm identity via spectral overlay with reference standards.
- Detect degradation products (e.g., shifted λmax indicates structural changes) .
Advanced: How to optimize mobile phase composition in HPLC for better resolution?
Methodological Answer:
- Method Development Table :
| Parameter | Optimization Strategy |
|---|---|
| Mobile Phase | Test phosphate buffer (0.03–0.05 M) with methanol (20–40%). Adjust pH to 3–5 via H3PO4. |
| Column Temperature | 25–40°C (higher temps reduce viscosity, improving peak symmetry). |
| Gradient Elution | Apply step gradients (e.g., 70%→90% methanol over 15 min) to separate polar impurities. |
Advanced: How to validate synthetic intermediates using tandem MS and NMR?
Methodological Answer:
- MS/MS Fragmentation : Compare experimental fragments (e.g., m/z 381.4 [M+H]<sup>+</sup>) with theoretical patterns. Use collision-induced dissociation (CID) to confirm backbone integrity.
- NMR Assignments :
- <sup>1</sup>H NMR : Identify propynyl protons (δ 2.8–3.2 ppm) and butyl chain (δ 0.9–1.6 ppm).
- <sup>13</sup>C NMR : Confirm sp-hybridized carbons (δ 70–90 ppm) and quaternary aromatic carbons .
Basic: What are the critical parameters for reproducible synthesis of this compound?
Methodological Answer:
- Reaction Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dry dichloromethane or acetonitrile. |
| Temperature | 0–5°C for amine hydrochloride salt precipitation. |
| Stoichiometry | 1:1.2 molar ratio (amine: HCl gas). |
| Purity Check | Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane). |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


